Boiling Point Elevation and Volatility Reduction vs. DMAEE and DEAEE
The predicted boiling point of 2-(2-(ethyl(isobutyl)amino)ethoxy)ethan-1-ol (266.3±15.0 °C at 760 mmHg) is substantially higher than that of the widely used dimethyl analog DMAEE (194.8 °C at 760 mmHg, or 201–205 °C per commercial specifications) and the diethyl analog DEAEE (approximately 161.2 °C predicted at 760 mmHg) [1]. This boiling point elevation of roughly 61–72 °C above DMAEE and approximately 105 °C above DEAEE indicates a significantly lower vapor pressure for the target compound at any given processing temperature, which is a primary determinant of amine emissions during polyurethane foam manufacture [1].
Δbp ≈ +105 °C vs. DEAEE
| Evidence Dimension | Boiling point (atmospheric pressure, 760 mmHg) |
|---|---|
| Target Compound Data | 266.3±15.0 °C (predicted) |
| Comparator Or Baseline | DMAEE: 194.8 °C (predicted, 760 mmHg) or 201–205 °C (commercial specification); DEAEE: ~161.2 °C (predicted, 760 mmHg) |
| Quantified Difference | Δbp ≈ +61 to +72 °C vs. DMAEE; Δbp ≈ +105 °C vs. DEAEE |
| Conditions | Predicted values from ACD/Labs or analogous computational models; source Chemsrc for target and comparator data |
Why This Matters
Higher boiling point predicts lower vapor pressure and airborne amine concentration during exothermic polyurethane processing, directly impacting workplace exposure limits and finished-product odor, which are procurement-critical specifications for low-emission foam formulations.
- [1] Organotin.org. 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE). Boiling point: 201–205 °C; vapor pressure <6.7 Pa (21 °C). View Source
